

Spectroscopic Profile of Bis(2-ethylhexyl) azelate: A Technical Guide

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Compound of Interest

Compound Name: *Bis(2-ethylhexyl) azelate*

Cat. No.: *B044395*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Bis(2-ethylhexyl) azelate** (CAS No. 103-24-2), a widely used plasticizer and emollient. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Data Presentation

The spectroscopic data for **Bis(2-ethylhexyl) azelate** is summarized in the tables below, offering a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **Bis(2-ethylhexyl) azelate** provides information about the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.00	d	4H	-O-CH ₂ -CH-
~2.28	t	4H	-CO-CH ₂ -CH ₂ -
~1.61	m	6H	-CO-CH ₂ -CH ₂ - and -CH(CH ₂ CH ₂)-
~1.30	m	16H	-(CH ₂) ₄ -CH ₃ and -CH ₂ -CH(CH ₂) ₂ -
~0.89	t	12H	-CH ₂ -CH ₃

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the **Bis(2-ethylhexyl) azelate** molecule.

Chemical Shift (ppm)	Assignment
~173.8	C=O
~67.2	-O-CH ₂ -
~41.1	-CH(CH ₂ CH ₃)-
~34.4	-CO-CH ₂ -
~30.6	-CH ₂ -CH(CH ₂ CH ₂)-
~29.0	-CO-CH ₂ -CH ₂ - and -(CH ₂) ₅ -
~25.1	-CO-CH ₂ CH ₂ -CH ₂ -
~23.8	-CH(CH ₂ CH ₂)-
~14.1	-CH ₂ -CH ₃ (butyl)
~11.1	-CH(CH ₂ CH ₃)-

Infrared (IR) Spectroscopy

The IR spectrum of **Bis(2-ethylhexyl) azelate** shows characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (alkane)
~2930	Strong	C-H stretch (alkane)
~2860	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1460	Medium	C-H bend (alkane)
~1380	Medium	C-H bend (alkane)
~1170	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry of **Bis(2-ethylhexyl) azelate** provides information about its molecular weight and fragmentation pattern. The data presented here is for electron ionization (EI).

m/z	Relative Intensity (%)	Assignment
412	< 5	[M] ⁺ (Molecular Ion)
301	~12	[M - C ₈ H ₁₅ O] ⁺
283	~15	[M - C ₈ H ₁₇ O] ⁺
171	100	[C ₉ H ₁₅ O ₃] ⁺
112	~48	[C ₈ H ₁₆] ⁺
70	~31	[C ₅ H ₁₀] ⁺
57	~42	[C ₄ H ₉] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above. Specific parameters may vary depending on the instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **Bis(2-ethylhexyl) azelate**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
 - Tune and match the probe for the desired nucleus (¹H or ¹³C).
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).
 - Acquire the free induction decay (FID).
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the NMR spectrum.

- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Identify the chemical shifts of the peaks in both ^1H and ^{13}C NMR spectra.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

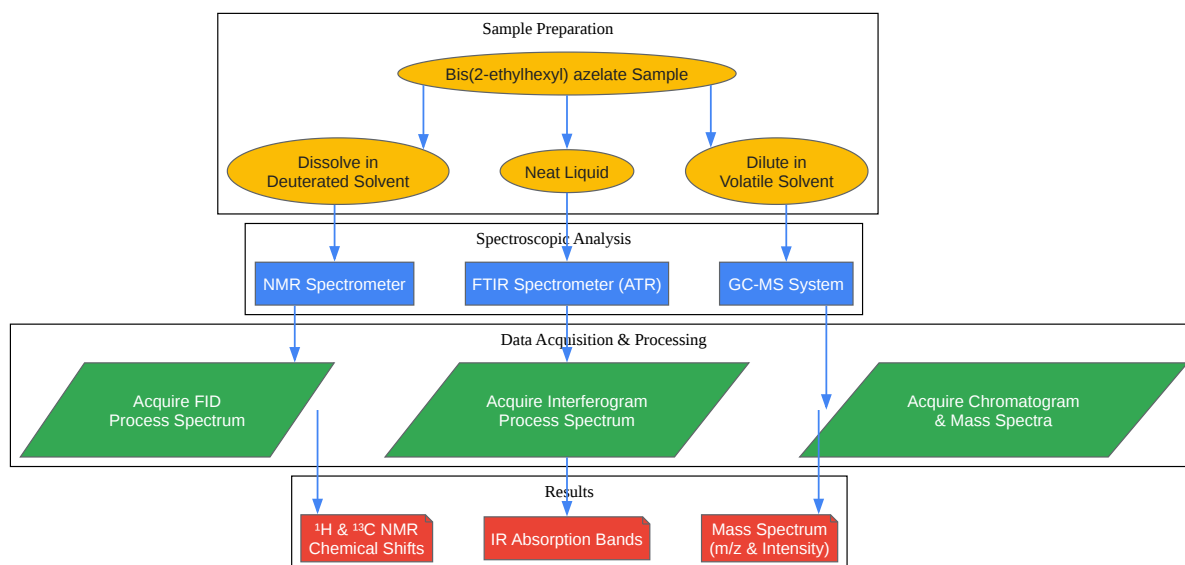
- Background Spectrum:
 - Ensure the ATR crystal is clean. If necessary, wipe it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding atmosphere.
- Sample Analysis:
 - Place a small drop of liquid **Bis(2-ethylhexyl) azelate** directly onto the center of the ATR crystal.
 - Acquire the sample spectrum.
 - Clean the ATR crystal thoroughly with a suitable solvent after the measurement.
- Data Processing:
 - The software will automatically subtract the background spectrum from the sample spectrum.
 - Identify the wavenumbers of the major absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **Bis(2-ethylhexyl) azelate** in a volatile organic solvent (e.g., ethyl acetate, hexane). The concentration should be within the linear range of the instrument.
- GC Method:
 - Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).
 - Column: Use a suitable capillary column (e.g., a non-polar or semi-polar column like a DB-5ms).
 - Oven Program: Implement a temperature program to separate the components of the sample. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature.
 - Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
- MS Method:
 - Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: Scan a mass range appropriate for the analyte and its expected fragments (e.g., m/z 40-500).
 - Detector: The detector will record the abundance of the ions at each m/z value.
- Data Analysis:
 - Identify the peak corresponding to **Bis(2-ethylhexyl) azelate** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
 - Compare the obtained mass spectrum with a library database for confirmation.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the spectroscopic analysis.



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Caption: General workflow for the spectroscopic analysis of **Bis(2-ethylhexyl) azelate**.

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